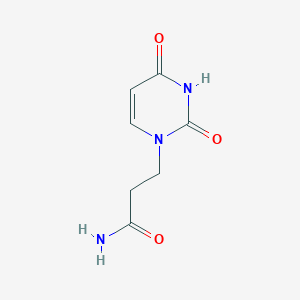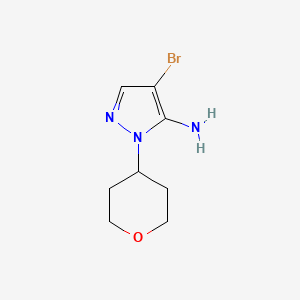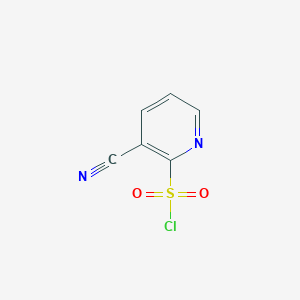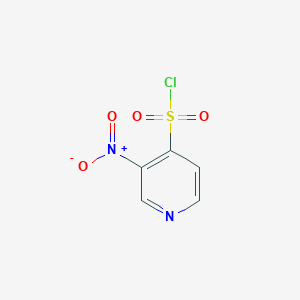
Quinoline-4-sulfonyl chloride
Overview
Description
Quinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S . It is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been an active area of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed .Molecular Structure Analysis
The molecular structure of Quinoline-4-sulfonyl chloride consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C9H6ClNO2S/c10-14 (12,13)8-5-1-3-7-4-2-6-11-9 (7)8/h1-6H .Chemical Reactions Analysis
Quinoline and its derivatives have been extensively applied in various chemical reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline .Physical And Chemical Properties Analysis
Quinoline-4-sulfonyl chloride is a white crystal with a molecular weight of 227.67 . Its melting point is 126-129 °C .Scientific Research Applications
Synthesis of Sulfonylated Quinoline N-Oxides
A copper-catalyzed C-H bond activation method for synthesizing sulfonylated quinoline N-oxides using aryl sulfonyl chlorides, including quinoline-4-sulfonyl chloride, has been developed. This process achieves high yields and exhibits chemo- and regioselective properties (Wu et al., 2013).
Coupling of Haloquinolines and Sulfonyl Chlorides
A method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water has been established. This approach offers advantages like simple operation, excellent regioselectivity, and avoidance of organic solvents (Bao et al., 2019).
Copper-Catalyzed Sulfonylation of Aminoquinolines
The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been described. This reaction occurs exclusively at the C5-H position of quinoline rings, showing wide functional group tolerance (Liang et al., 2015).
Synthesis of Quinoline Silyloxymethylsulfones
A method to synthesize quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives has been reported. This transformation is scalable and applicable to a wide array of quinoline and isoquinoline functionalities (Patel et al., 2022).
Anti-inflammatory Properties of Quinoline Derivatives
Sulfonamide and sulfonate derivatives of quinoline, synthesized using sulfonyl chlorides, have demonstrated promising anti-inflammatory activity. Some compounds showed enhanced activity compared to standard ibuprofen (Bano et al., 2020).
Chloride-sensitive Fluorescent Indicators
Quinoline derivatives, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), have been used in measuring membrane transport of chloride in biological systems. This highlights the potential of quinoline-4-sulfonyl chloride in biological applications (Krapf et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The main focus is on tackling the drawbacks of the syntheses and side effects on the environment .
properties
IUPAC Name |
quinoline-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNGVZUFSMKRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














pentylamine](/img/structure/B7873340.png)

